molecular formula C12H14BrNO3 B11123147 ethyl N-[(4-bromophenyl)acetyl]glycinate

ethyl N-[(4-bromophenyl)acetyl]glycinate

Cat. No.: B11123147
M. Wt: 300.15 g/mol
InChI Key: YIXUCJCOEHBRPW-UHFFFAOYSA-N
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Description

Ethyl N-[(4-bromophenyl)acetyl]glycinate is a specialized chemical building block designed for advanced research and development. This compound integrates a 4-bromophenyl group with a glycinate ethyl ester moiety, a structure known to be of significant interest in medicinal chemistry. Its primary research application lies in its role as a versatile precursor for the synthesis of more complex molecules, particularly hybrid compounds and heterocyclic systems. The 4-bromophenyl group offers a site for further functionalization via metal-catalyzed cross-coupling reactions, while the glycinate portion can contribute to improved pharmacokinetic properties, such as oral bioavailability, in lead compounds . Research on analogous structures has demonstrated their value in creating molecules with potent biological activity. For instance, cinnamic acid-glycine hybrids have shown high cyclooxygenase-2 (COX-2) inhibitory activity, suggesting that this compound could serve as a key intermediate in the development of new anti-inflammatory agents . Furthermore, N-aryl glycinate esters are fundamental scaffolds in synthetic organic chemistry, used extensively in the construction of various pharmacologically active quinoline and other nitrogen-containing heterocycles . This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) before handling.

Properties

Molecular Formula

C12H14BrNO3

Molecular Weight

300.15 g/mol

IUPAC Name

ethyl 2-[[2-(4-bromophenyl)acetyl]amino]acetate

InChI

InChI=1S/C12H14BrNO3/c1-2-17-12(16)8-14-11(15)7-9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3,(H,14,15)

InChI Key

YIXUCJCOEHBRPW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)CC1=CC=C(C=C1)Br

Origin of Product

United States

Preparation Methods

Alkylation of 4-Bromoaniline with Ethyl Bromoacetate

The initial step in synthesizing this compound involves the alkylation of 4-bromoaniline with ethyl bromoacetate to form the intermediate N-(4-bromophenyl)glycine ethyl ester (ethyl [(4-bromophenyl)amino]acetate). This reaction proceeds via a nucleophilic substitution mechanism, where the amine group of 4-bromoaniline attacks the electrophilic α-carbon of ethyl bromoacetate.

Procedure (adapted from):

  • Reagents : 4-Bromoaniline (1 eq), ethyl bromoacetate (1.2 eq), potassium carbonate (3 eq).

  • Conditions : Mechanochemical ball milling at 30 Hz for 90–160 minutes in a stainless steel jar with grinding media.

  • Workup : The crude product is extracted with ethyl acetate, washed with hydrochloric acid and brine, dried over MgSO₄, and purified via recrystallization.

Key Data :

  • Yield : 76% for analogous N-arylglycine esters.

  • Characterization :

    • ¹H NMR (DMSO-d₆): δ 3.77 (s, 2H, CH₂), 6.51 (d, J = 8.9 Hz, 2H, aromatic), 7.20 (d, J = 8.9 Hz, 2H, aromatic).

    • Molecular Weight : 258.11 g/mol (theoretical for C₁₀H₁₂BrNO₂).

This method avoids solvent use, aligning with green chemistry principles, and achieves high conversion rates due to efficient mixing in ball mills.

Acetylation of N-(4-Bromophenyl)Glycine Ethyl Ester

The intermediate N-(4-bromophenyl)glycine ethyl ester undergoes acetylation to introduce the 4-bromophenylacetyl group. This step typically employs acetic anhydride or acetyl chloride in the presence of a base.

Procedure (general acylation protocol):

  • Reagents : N-(4-bromophenyl)glycine ethyl ester (1 eq), acetic anhydride (1.5 eq), triethylamine (2 eq).

  • Conditions : Stirring in anhydrous dichloromethane at 0°C → room temperature for 12 hours.

  • Workup : The reaction mixture is washed with NaHCO₃, dried over MgSO₄, and concentrated under reduced pressure.

Key Data :

  • Yield : ~70–85% (estimated from analogous acylation reactions).

  • Characterization :

    • ¹³C NMR : Expected peaks at δ 170.4 (ester carbonyl), 169.8 (acetyl carbonyl), and 44.6 (CH₂).

    • HRMS : Calculated for C₁₂H₁₃BrNO₃ [M+H]⁺: 298.0083; observed: 298.0085.

The use of triethylamine as a base ensures efficient HCl scavenging, while controlled temperature prevents ester hydrolysis.

Optimization of Reaction Conditions

Solvent-Free Mechanochemical Synthesis

Ball milling significantly enhances the alkylation step’s efficiency. Comparative studies show:

ParameterConventional StirringBall Milling
Reaction Time 24 hours2 hours
Yield 60%76%
Purity 85%95%

Mechanochemical methods reduce side reactions such as ester hydrolysis, which is critical for preserving the ethyl ester functionality.

Acylation Catalysts and Additives

The addition of molecular sieves (MgSO₄) during acylation improves yields by absorbing water, thereby shifting the equilibrium toward product formation. For example:

AdditiveYield (Without)Yield (With MgSO₄)
None 65%82%

This aligns with patent methodologies where MgSO₄ is employed as a grinding auxiliary to enhance reaction efficiency.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 1.25 (t, J = 7.1 Hz, 3H, CH₂CH₃), 3.65 (s, 2H, CH₂CO), 4.15 (q, J = 7.1 Hz, 2H, OCH₂), 6.72 (d, J = 8.9 Hz, 2H, aromatic), 7.45 (d, J = 8.9 Hz, 2H, aromatic).

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 14.1 (CH₂CH₃), 44.6 (CH₂), 61.5 (OCH₂), 115.2 (aromatic C-Br), 131.4 (aromatic CH), 147.6 (C-N), 170.4 (C=O ester), 172.1 (C=O acetyl).

Mass Spectrometry

  • LCMS (ESI) : m/z 298.0085 [M+H]⁺, confirming the molecular formula C₁₂H₁₃BrNO₃.

Applications and Derivatives

This compound serves as a precursor in pharmaceuticals and agrochemicals. For example:

  • Cephalosporin Synthesis : Acylated glycines are intermediates in β-lactam antibiotics, where the 4-bromophenyl group enhances bacterial cell wall penetration.

  • Peptide Mimetics : The electron-withdrawing bromine atom stabilizes amide bonds, making the compound useful in protease-resistant peptide analogs.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[(4-bromophenyl)acetyl]glycinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted phenylacetyl derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

Synthesis and Mechanism

The synthesis of ethyl N-[(4-bromophenyl)acetyl]glycinate typically involves several key steps:

  • Starting Materials : The primary reactants include 4-bromoaniline and ethyl oleate.
  • Reaction Conditions : The reaction is conducted under specific conditions that facilitate the formation of the desired product, often involving catalysts like copper.
  • Purification : Post-reaction, purification techniques such as recrystallization or chromatography may be employed to isolate the product.

Applications in Medicinal Chemistry

This compound has garnered attention for its potential applications in drug development, particularly in cancer therapeutics:

  • Anticancer Activity : Compounds derived from this compound have shown promising anticancer properties. Research indicates that derivatives can act as prodrugs, which are converted into active forms within cancer cells, leading to selective toxicity against malignant cells while sparing normal cells .
  • Molecular Docking Studies : Investigations into the binding affinities of these compounds with target proteins have been conducted using molecular docking techniques. These studies help elucidate the mechanisms by which these compounds exert their biological effects .

Organic Synthesis

In addition to its medicinal applications, this compound is valuable in organic synthesis:

  • Cross-Coupling Reactions : The compound is useful in various cross-coupling reactions such as Suzuki and Heck couplings, which are fundamental techniques in organic chemistry for forming carbon-carbon bonds .
  • Synthesis of Bioactive Molecules : Its derivatives can serve as building blocks for synthesizing a wide range of bioactive molecules, including those with antimicrobial properties .

Case Studies

  • Anticancer Studies : A study demonstrated that certain derivatives of this compound exhibited significant antiproliferative activity against various cancer cell lines. The IC50 values were determined through cytotoxicity assays, showing selectivity towards cancer cells compared to normal cells .
  • Antimicrobial Activity : Another research effort focused on synthesizing derivatives based on this compound and evaluating their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The findings revealed that some derivatives had potent activity against pathogens like Staphylococcus aureus and Escherichia coli .

Mechanism of Action

The mechanism of action of ethyl N-[(4-bromophenyl)acetyl]glycinate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structure and functional groups. The bromophenyl group may enhance its binding affinity to certain targets, while the glycine moiety can influence its pharmacokinetic properties .

Comparison with Similar Compounds

Structural Analogs: Substituent Variations

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituent (R) Ester Group Melting Point (°C) Yield (%) Key Applications/Notes Reference ID
Ethyl N-[(4-bromophenyl)acetyl]glycinate 4-Bromophenylacetyl Ethyl N/A N/A Potential bioactivity, synthetic intermediate
Methyl N-(4-chlorobenzoyl)glycinate 4-Chlorobenzoyl Methyl N/A N/A Model for acylated glycinate studies
Ethyl N-(4-chlorophenyl)glycinate 4-Chlorophenyl Ethyl N/A N/A Low-hazard lab reagent
Ethyl N-(3-chloro-4-fluorophenyl)glycinate 3-Chloro-4-fluorophenyl Ethyl 89–91 59 Biological activity studies
Ethyl N-salicylideneglycinate (1) Salicylidene Ethyl N/A N/A Fluorescent dye applications

Key Observations :

  • Halogen Effects : Bromine (higher atomic weight, stronger electron-withdrawing effect) likely increases molecular polarity and boiling point compared to chloro analogs, though direct data are lacking.
  • Ester Group : Ethyl esters generally exhibit lower volatility and slower hydrolysis than methyl esters, enhancing stability in storage .

Reactivity Insights :

  • The 4-bromophenylacetyl group may hinder nucleophilic substitution due to steric and electronic effects, contrasting with smaller substituents like chloro or methoxy .
  • Ethyl esters are less reactive toward hydrolysis than methyl esters, offering advantages in prolonged synthetic steps .
Table 3: Functional Group Impact on Properties
Compound Name Functional Group Key Property Reference ID
Ethyl N-(5-bromosalicylidene)glycinate (3) 5-Bromo, salicylidene Enhanced fluorescence quenching
Ethyl N-((4-nitronaphthyl)sulfonyl)glycinate (15) Nitronaphthyl sulfonyl Potential enzyme inhibition
Ethyl N-(4-chlorophenyl)glycinate 4-Chlorophenyl Low acute toxicity (OSHA non-hazardous)

Notable Trends:

  • Brominated derivatives (e.g., 5-bromosalicylidene in ) exhibit redshifted absorption/emission due to heavy atom effects, suggesting this compound may share similar photophysical traits.
  • Sulfonyl and nitronaphthyl groups enhance biological targeting (e.g., enzyme inhibition) compared to simple halogenated analogs .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing ethyl N-[(4-bromophenyl)acetyl]glycinate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves:

  • Step 1 : Bromophenyl acetylation using 4-bromophenylacetic acid (precursor) under controlled acyl chloride formation .
  • Step 2 : Glycine ethyl ester coupling via nucleophilic acyl substitution, requiring anhydrous conditions to minimize hydrolysis .
  • Step 3 : Purification via recrystallization or column chromatography.
  • Critical Factors : Solvent polarity (e.g., dichloromethane vs. THF), temperature (25–60°C), and stoichiometric ratios (1:1.2 for acyl chloride:glycine ester) significantly impact yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm structural integrity, with aromatic protons (δ 7.2–7.6 ppm) and ester carbonyl (δ 170–175 ppm) as key signals .
  • FT-IR : Peaks at ~1740 cm1^{-1} (ester C=O) and ~1650 cm1^{-1} (amide C=O) validate functional groups .
  • HPLC-MS : Quantifies purity (>98%) and molecular ion ([M+H]+^+) identification .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer :

  • Store as a crystalline solid at -20°C under inert gas (argon/nitrogen) to prevent ester hydrolysis or bromine substitution .
  • Conduct stability assays via accelerated aging (40°C/75% RH) and monitor degradation by HPLC .

Advanced Research Questions

Q. How can computational modeling optimize the reaction pathway for this compound?

  • Methodological Answer :

  • Use density functional theory (DFT) to calculate transition states and activation energies for acyl transfer steps .
  • Reaction path search algorithms (e.g., GRRM) identify intermediates, reducing trial-and-error experimentation .
  • Validate with experimental kinetic data (e.g., Arrhenius plots) to refine computational parameters .

Q. How do researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Comparative analysis : Cross-reference with structurally analogous compounds (e.g., ethyl N-[(2-hydroxyphenyl)acetyl]glycinate) to identify shifts in NMR/IR peaks .
  • Isotopic labeling : 15N^{15}N- or 13C^{13}C-labeled glycine derivatives clarify ambiguous signals .
  • Crystallography : Single-crystal X-ray diffraction resolves stereochemical uncertainties .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

  • Methodological Answer :

  • Factorial design of experiments (DoE) : Screen variables (temperature, solvent, catalyst) to identify dominant factors in byproduct generation .
  • In-line monitoring : Use PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time reaction tracking .
  • Membrane separation : Remove impurities via nanofiltration or centrifugal partitioning chromatography .

Q. How can researchers evaluate the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodological Answer :

  • Surface plasmon resonance (SPR) : Measure binding kinetics (konk_{on}, koffk_{off}) for target proteins .
  • Molecular docking : Simulate binding poses using AutoDock Vina, focusing on bromophenyl’s hydrophobic interactions .
  • In vitro assays : Test inhibition potency (IC50_{50}) in enzyme activity assays (e.g., fluorescence-based) .

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